molecular formula C13H13BO4 B3240885 3-Methoxy-4-phenoxyphenylboronic acid CAS No. 1449001-29-9

3-Methoxy-4-phenoxyphenylboronic acid

Cat. No. B3240885
CAS RN: 1449001-29-9
M. Wt: 244.05 g/mol
InChI Key: HFMYVGCFUMMICB-UHFFFAOYSA-N
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Description

3-Methoxy-4-phenoxyphenylboronic acid is a chemical compound with the CAS Number: 1449001-29-9 . It has a molecular weight of 244.05 . The IUPAC name for this compound is (3-methoxy-4-phenoxyphenyl)boronic acid . It is stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 3-Methoxy-4-phenoxyphenylboronic acid is 1S/C13H13BO4/c1-17-13-9-10 (14 (15)16)7-8-12 (13)18-11-5-3-2-4-6-11/h2-9,15-16H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

3-Methoxy-4-phenoxyphenylboronic acid is a solid at room temperature . It is stored at temperatures between 2-8°C .

Scientific Research Applications

Supramolecular Assemblies

3-Methoxy-4-phenoxyphenylboronic acid and related boronic acids have been utilized in the design and synthesis of supramolecular assemblies. These compounds form complexes with various organic molecules due to the formation of O–H⋯N hydrogen bonds and C–H⋯O hydrogen bonding, highlighting their potential in creating novel molecular structures with specific functionalities (Pedireddi & Seethalekshmi, 2004).

Pharmaceutical Intermediates

Although direct applications of 3-Methoxy-4-phenoxyphenylboronic acid in pharmaceuticals were excluded from this summary as per the requirements, related compounds have been synthesized for potential use as pharmaceutical intermediates. These syntheses demonstrate the versatility of boronic acids in creating complex organic molecules, which could lead to the development of new drugs (Yu Ma, 2000).

Proton Exchange Membranes

In the field of materials science, boronic acid derivatives have been used in the development of proton exchange membranes for fuel cells. These membranes are crucial for the efficient operation of fuel cells, and the inclusion of boronic acid derivatives has been shown to enhance their performance (Kim, Robertson, & Guiver, 2008).

Biosensing Applications

Boronic acids, including derivatives similar to 3-Methoxy-4-phenoxyphenylboronic acid, have been used in the development of biosensors. For instance, they have been applied in the amplified detection of saccharides, leveraging the specific interaction between boronic acids and saccharides. This highlights their potential in creating sensitive and selective sensors for biomedical applications (Jian Li et al., 2014).

Environmental Monitoring

The reaction of related boronic acid compounds with atmospheric radicals has been studied, providing insights into the potential environmental impacts of these compounds. Such studies are important for understanding the fate of boronic acids in the environment and their potential roles in atmospheric chemistry (Changgeng Liu, Xiaoying Wen, & Bin Wu, 2017).

Safety and Hazards

The safety information for 3-Methoxy-4-phenoxyphenylboronic acid includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary target of 3-Methoxy-4-phenoxyphenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic chemistry .

Mode of Action

3-Methoxy-4-phenoxyphenylboronic acid interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium, forming a new palladium-carbon bond . This is a key step in the Suzuki-Miyaura cross-coupling reaction .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction involves several biochemical pathways. The primary pathway is the formation of a new carbon-carbon bond through the transmetalation process . This reaction is mild and functional group tolerant, making it a versatile tool in organic synthesis .

Result of Action

The result of the action of 3-Methoxy-4-phenoxyphenylboronic acid is the formation of a new carbon-carbon bond through the Suzuki-Miyaura cross-coupling reaction . This allows for the synthesis of a wide range of organic compounds, making it a valuable tool in the field of organic chemistry .

Action Environment

The action of 3-Methoxy-4-phenoxyphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . This means that the reaction can proceed in a variety of conditions, making it a versatile tool in organic synthesis . .

properties

IUPAC Name

(3-methoxy-4-phenoxyphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BO4/c1-17-13-9-10(14(15)16)7-8-12(13)18-11-5-3-2-4-6-11/h2-9,15-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMYVGCFUMMICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC2=CC=CC=C2)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4-phenoxyphenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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